(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c23-14(11-1-2-11)20-5-7-21(8-6-20)15(24)12-3-4-13(19-18-12)22-10-16-9-17-22/h3-4,9-11H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHNIWKMAEIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 420.51 g/mol. The structure includes:
- Triazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- Piperazine Linkage : Enhances pharmacological properties and may influence receptor interactions.
- Cyclopropanecarbonyl Group : Potentially affects the compound's interaction with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial and antifungal activities. The presence of the triazole moiety in this compound suggests potential efficacy against a range of pathogens.
Anticancer Activity
Studies on related triazole derivatives have shown promising results in inhibiting cancer cell proliferation. While direct studies on this specific compound are lacking, its structural analogs have been tested against various cancer cell lines, indicating a potential for similar activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against gram-positive bacteria | |
| Antifungal | Effective against common fungal strains | |
| Anticancer | Inhibits proliferation in cancer cell lines |
Case Studies
- Antimicrobial Study : A related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the triazole moiety contributes to antimicrobial activity.
- Anticancer Investigation : In vitro studies on structurally similar compounds revealed IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural similarity to compound.
Key Structural and Functional Differences
Core Scaffold Variations :
- The pyridazine-triazole core (target compound) differs from imidazo-pyridine () and pyrimidine () systems. Pyridazine’s electron-deficient nature may enhance hydrogen-bonding interactions compared to imidazo-pyridine’s fused aromatic system or pyrimidine’s planar structure .
Bulky substituents like the 4-methoxy-2-nitrophenyl triazole (p) increase molecular weight (521.92 g/mol) and may reduce membrane permeability compared to the target compound’s smaller substituent .
Physicochemical Implications: Melting Points: ’s Compound 8p (104–105°C) and 11b (90–92°C) are solids, while analogs like 10a are liquids, suggesting that aromatic nitro/methoxy groups enhance crystallinity .
Bioactivity Considerations
While bioactivity data for the target compound are absent in the evidence, analogs provide insights:
- compounds exhibit antileishmanial and antitrypanosomal activity, attributed to their triazole-piperazine motifs and nitroaryl substituents .
- The pyridazine-triazole core in the target compound may offer unique binding modes in enzymatic pockets due to its planar geometry and hydrogen-bonding capacity.
Q & A
Q. How can researchers align studies of this compound with ethical guidelines for novel bioactive agents?
- Methodological Answer : Adhere to OECD 423 for acute toxicity testing and ICH M7 for mutagenicity assessment. For in vivo studies, obtain ethics committee approval (e.g., IACUC) and follow ARRIVE 2.0 guidelines. Prioritize in silico and in vitro models to minimize animal use. Disclose all conflicts of interest and raw data via repositories like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
